2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
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Overview
Description
“2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide” is a compound that incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is part of a group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines, which have been described in more than 5500 references, including 2400 patents . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of such compounds often involves the use of a key intermediate. For example, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile has been used as the key intermediate for the synthesis of polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one moiety. They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .
Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse and depend on the specific substituents present in the molecule. For instance, it has been found that substitution of the pyrazole 1-NH proton of the pyrazolo[3,4-d]pyrimidine ring system with other bioactive moieties leads to interesting pharmacological properties probably by increasing the π-stacking .
Scientific Research Applications
Anticancer and Anti-inflammatory Agents
Research has identified pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer and anti-inflammatory agents. For instance, a study by Rahmouni et al. (2016) synthesized a series of these derivatives and evaluated their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as their 5-lipoxygenase inhibition activities. The study highlighted the structure-activity relationship (SAR), contributing to the understanding of how structural modifications impact biological activity (Rahmouni et al., 2016).
Antimicrobial Agents
Derivatives of pyrazolo[3,4-d]pyrimidines have also been synthesized and evaluated for their antimicrobial properties. A study conducted by Farag et al. (2009) reported on the synthesis of new derivatives and their moderate antimicrobial activity, indicating their potential as antimicrobial agents (Farag et al., 2009).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines are also known for their adenosine receptor affinity, which is crucial for developing therapeutic agents targeting cardiovascular diseases, among other conditions. Harden et al. (1991) synthesized a series of pyrazolo[3,4-d]pyrimidine analogues and evaluated their A1 adenosine receptor affinity, identifying compounds with potential therapeutic applications (Harden et al., 1991).
Herbicidal Activity
Another application of pyrazolo[3,4-d]pyrimidine derivatives is in the development of herbicides. Liu and Shi (2014) synthesized novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides and found that some compounds exhibited moderate to good selective herbicidal activity against Brassica campestris L. at specific concentrations (Liu & Shi, 2014).
Future Directions
The future directions in the research of such compounds involve the development of new structural leads with potential chemotherapeutic activities . The synthesis and antioxidant activity of novel structure hybrids incorporating the pyrazolo[3,4-d]-pyrimidin-4-one moiety joined with other ring systems through different linkages are areas of ongoing research .
Mechanism of Action
Target of Action
The primary target of the compound 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for phosphorylation of key components for cell proliferation .
Mode of Action
The compound This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibitory activity results in the arrest of cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, This compound affects the cell cycle control pathway . This leads to the arrest of the cell cycle at the G0-G1 stage, preventing the cells from entering the S phase, where DNA replication occurs . The downstream effect of this is a reduction in cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of This compound In silico admet studies suggest that it has suitable pharmacokinetic properties . These properties influence the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), which in turn impact its bioavailability .
Result of Action
The result of the action of This compound is a significant inhibition of cell growth . It exerts cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
2-chloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-9(15)13(21)18-19-8-16-12-11(14(19)22)7-17-20(12)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTIBGVBKGDCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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